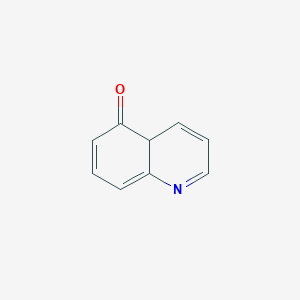
(R)-3-(Hydroxymethyl)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(Hydroxymethyl)cyclohexanone is an organic compound with a cyclohexanone core structure substituted with a hydroxymethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Hydroxymethyl)cyclohexanone can be achieved through several methods. One common approach involves the reduction of 3-(hydroxymethyl)cyclohexanone using selective reducing agents. Another method includes the oxidation of 3-(hydroxymethyl)cyclohexanol. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of ®-3-(Hydroxymethyl)cyclohexanone often employs catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to facilitate the hydrogenation of precursors under controlled conditions. The choice of catalyst and reaction parameters is crucial to achieving high efficiency and purity in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(Hydroxymethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
®-3-(Hydroxymethyl)cyclohexanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of ®-3-(Hydroxymethyl)cyclohexanone involves its interaction with specific molecular targets. For instance, in oxidation reactions, the hydroxymethyl group undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, the ketone group accepts electrons from reducing agents, leading to the formation of alcohols. The pathways involved in these reactions are governed by the electronic and steric properties of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A structurally similar compound with a ketone group but lacking the hydroxymethyl substitution.
Cycloheptanone: Another cyclic ketone with a seven-membered ring structure.
Cyclohexanol: A related compound where the ketone group is reduced to an alcohol.
Uniqueness
®-3-(Hydroxymethyl)cyclohexanone is unique due to the presence of both a hydroxymethyl group and a ketone group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(3R)-3-(hydroxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h6,8H,1-5H2/t6-/m1/s1 |
Clé InChI |
OTZGKTIHFHBTGZ-ZCFIWIBFSA-N |
SMILES isomérique |
C1C[C@H](CC(=O)C1)CO |
SMILES canonique |
C1CC(CC(=O)C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)
![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)

![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)






![2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11924173.png)
